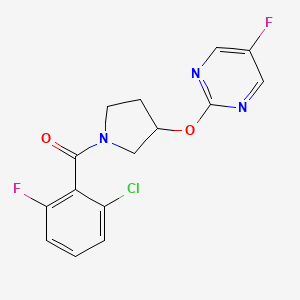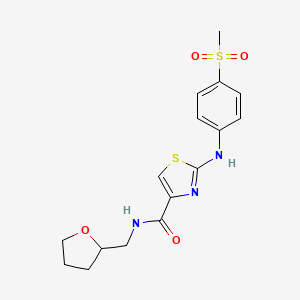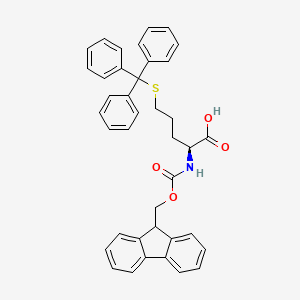
Tartaric acid, dimenthyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tartaric acid, dimethyl ester is used as a resolving agent in organic synthesis. It is a precursor for the preparation of its ester derivatives .
Synthesis Analysis
A mild transition-metal-free protocol to prepare 2,3-dialkylated tartaric acid esters has been developed by taking advantage of a visible light photoredox-catalyzed reductive dimerization of α-ketoesters with a combination of an organic dye photocatalyst and a Hantzsch-type 1,4-dihydropyridine hydrogen donor .Molecular Structure Analysis
The molecular formula of Tartaric acid, dimethyl ester is C24H42O6. The average mass is 426.587 Da and the monoisotopic mass is 426.298126 Da .Chemical Reactions Analysis
Tartaric acid, dimethyl ester undergoes a photoredox-catalyzed reductive coupling reaction smoothly .Physical And Chemical Properties Analysis
Tartaric acid, dimethyl ester has a density of 1.1±0.1 g/cm3, a boiling point of 497.6±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.9 mmHg at 25°C .科学的研究の応用
Plasticizer in Polylactide (PLA) Production
Tartaric acid derivatives, including dimethyl esters, are synthesized and utilized as plasticizers in polylactide (PLA). Their effectiveness as plasticizers is influenced by the ester group's structure, with shorter alkyl groups (like methyl and ethyl) allowing for elastomeric properties at ambient temperature. Dimethyl tartrate, specifically, is classified as biodegradable, indicating its potential for sustainable plastic production (Zawada et al., 2017).
Role in Enantioselective Synthesis
Tartaric acid diesters, such as dimethyl esters, are significant in enantioselective synthesis. Their rigid tartaric-acid conformation, influenced by intramolecular hydrogen bonding, is essential in forming host-guest complexes with α-amino-alcohol salts. The unique structural properties of tartaric acid diesters, including the dimethyl ester, contribute to their high enantioselectivity, useful in stereoselective chemical syntheses (Egli & Dobler, 1989).
Synthesis of Tartaric Acid Esters
Research has been conducted on the synthesis of tartaric acid esters, including the dimethyl variant. Methods like visible light photoredox-catalyzed reductive dimerization of α-ketoesters are explored, demonstrating the versatility and functional group compatibility of these esters in synthetic chemistry (Zhu et al., 2017).
Identification in Wine
Dimethyl tartrate has been identified in wine using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry. This showcases its relevance in the food industry, particularly in the analysis and quality control of wine products (Buiarelli et al., 2010).
Biodegradable Flame Retardants
Research into biobased flame retardants has utilized tartaric acid and its derivatives, including dimethyl esters. These compounds are derived from tartaric acid, a by-product of wine making, and offer environmentally friendly alternatives to traditional flame retardants. Their applications in materials like epoxy demonstrate the potential for sustainable material science advancements (Howell & Sun, 2018).
作用機序
Target of Action
Tartaric acid, dimethyl ester, also known as dimethyl tartrate, is a chemical compound with the molecular formula C6H10O6 It’s known that tartaric acid derivatives can interact with various biological molecules and systems, potentially influencing cellular processes .
Mode of Action
Esters, in general, are known to undergo hydrolysis, a reaction catalyzed by either an acid or a base . This process involves the replacement of the alkoxy (OR’) group of an ester by another group, often a hydroxyl group (OH-), resulting in the formation of a carboxylic acid and an alcohol . This reaction could potentially influence the function of biological molecules and systems.
Biochemical Pathways
It’s known that tartaric acid can inhibit the production of malic acid, a key component in the citric acid cycle, a crucial biochemical pathway for energy production
Pharmacokinetics
A study on a related compound, tartaric acid diethyl ester, suggests that it could be used in transdermal drug delivery systems, indicating potential for good bioavailability .
Result of Action
Tartaric acid is known to act as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and potentially death in high doses
Action Environment
Environmental factors can influence the action, efficacy, and stability of tartaric acid, dimethyl ester. For instance, temperature can affect the stability of esters. A study on esters derived from tartaric acid showed that these compounds are stable up to temperatures approaching 200°C . Furthermore, the presence of certain ions and solvents can influence the reactivity of esters .
Safety and Hazards
将来の方向性
The development of more convenient and general approaches to 2,3-disubstituted tartaric acids together with their derivatives still remains in high demand. Such methodologies will not only expand the ligand framework diversity but also be helpful to acquire new insightful understandings on stereoselective transformations .
特性
IUPAC Name |
bis(5-methyl-2-propan-2-ylcyclohexyl) 2,3-dihydroxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O6/c1-13(2)17-9-7-15(5)11-19(17)29-23(27)21(25)22(26)24(28)30-20-12-16(6)8-10-18(20)14(3)4/h13-22,25-26H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSENALUPARAQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C(C(=O)OC2CC(CCC2C(C)C)C)O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3014701.png)

![2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3014704.png)
![2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3014705.png)
![Tert-butyl (3aR,7aS)-2-(5-chloropyrazine-2-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3014706.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B3014709.png)
![N-isopropyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3014710.png)
![N'-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B3014715.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B3014719.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B3014721.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B3014725.png)